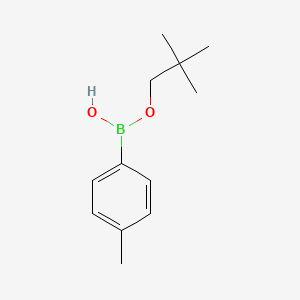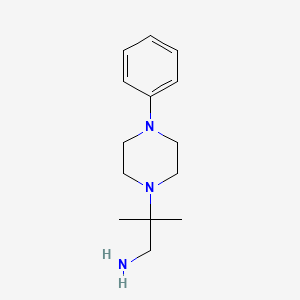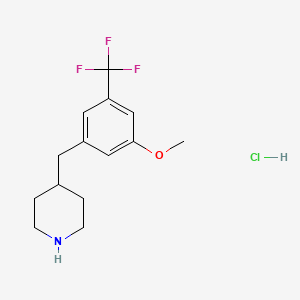
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring substituted with a benzyl group that contains methoxy and trifluoromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-Methoxy-5-(trifluoromethyl)benzyl bromide with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 3-Methoxy-5-(trifluoromethyl)benzyl bromide.
Reagent: Piperidine.
Reaction Conditions: The reaction is usually conducted in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. A base, such as potassium carbonate, is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-Methoxy-5-(trifluoromethyl)benzaldehyde, while nucleophilic substitution may produce various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl substituents contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)benzyl bromide
- 3-Methoxy-5-(trifluoromethyl)benzyl alcohol
Uniqueness
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the benzyl group with methoxy and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
782504-62-5 |
|---|---|
Formule moléculaire |
C14H19ClF3NO |
Poids moléculaire |
309.75 g/mol |
Nom IUPAC |
4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H18F3NO.ClH/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17;/h7-10,18H,2-6H2,1H3;1H |
Clé InChI |
IUQJEUIYNPDTLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


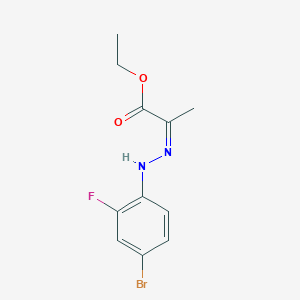
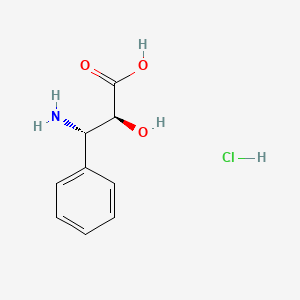
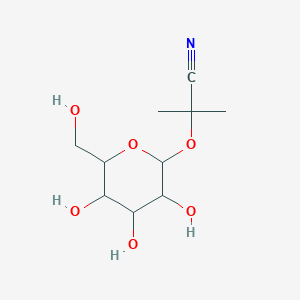
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)

![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
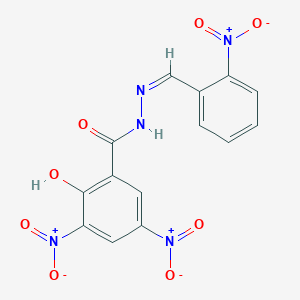
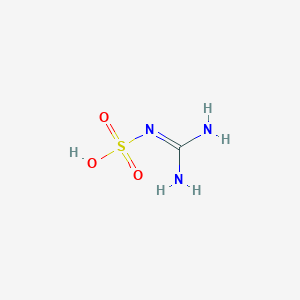
![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
![[(1S,2S,4S,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13405634.png)
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
